

Application Notes and Protocols for ER-27319 in Mast Cell Degranulation Assays

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Compound of Interest

Compound Name: ER-27319

Cat. No.: B1623812

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Introduction

Mast cells are critical effector cells in the allergic and inflammatory response.^{[1][2]} Upon activation, often through the cross-linking of the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pro-inflammatory mediators including histamine, proteases (like β-hexosaminidase and tryptase), arachidonic acid metabolites (prostaglandins and leukotrienes), and cytokines.^{[1][3][4]} This process is central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis.^{[5][6]}

A key signaling molecule in the FcεRI pathway is the spleen tyrosine kinase (Syk).^{[2][5]} Following receptor aggregation, Syk is recruited and activated, initiating a cascade of downstream signaling events that are essential for mast cell degranulation and the synthesis of inflammatory mediators.^{[2][5][7]} Consequently, inhibition of Syk represents a promising therapeutic strategy for allergic and inflammatory conditions.^{[2][6]}

ER-27319 is an acridone-related compound that has been identified as a potent and selective inhibitor of Syk kinase.^{[3][4][8]} It effectively blocks the tyrosine phosphorylation of Syk that is induced by FcεRI engagement in both rodent and human mast cells.^{[3][4]} This inhibitory action abrogates mast cell degranulation and the release of allergic mediators, highlighting the therapeutic potential of **ER-27319** in the treatment of allergic diseases.^{[3][4]}

These application notes provide a detailed protocol for assessing the inhibitory effect of **ER-27319** on mast cell degranulation, along with a summary of its reported efficacy and a visualization of its mechanism of action.

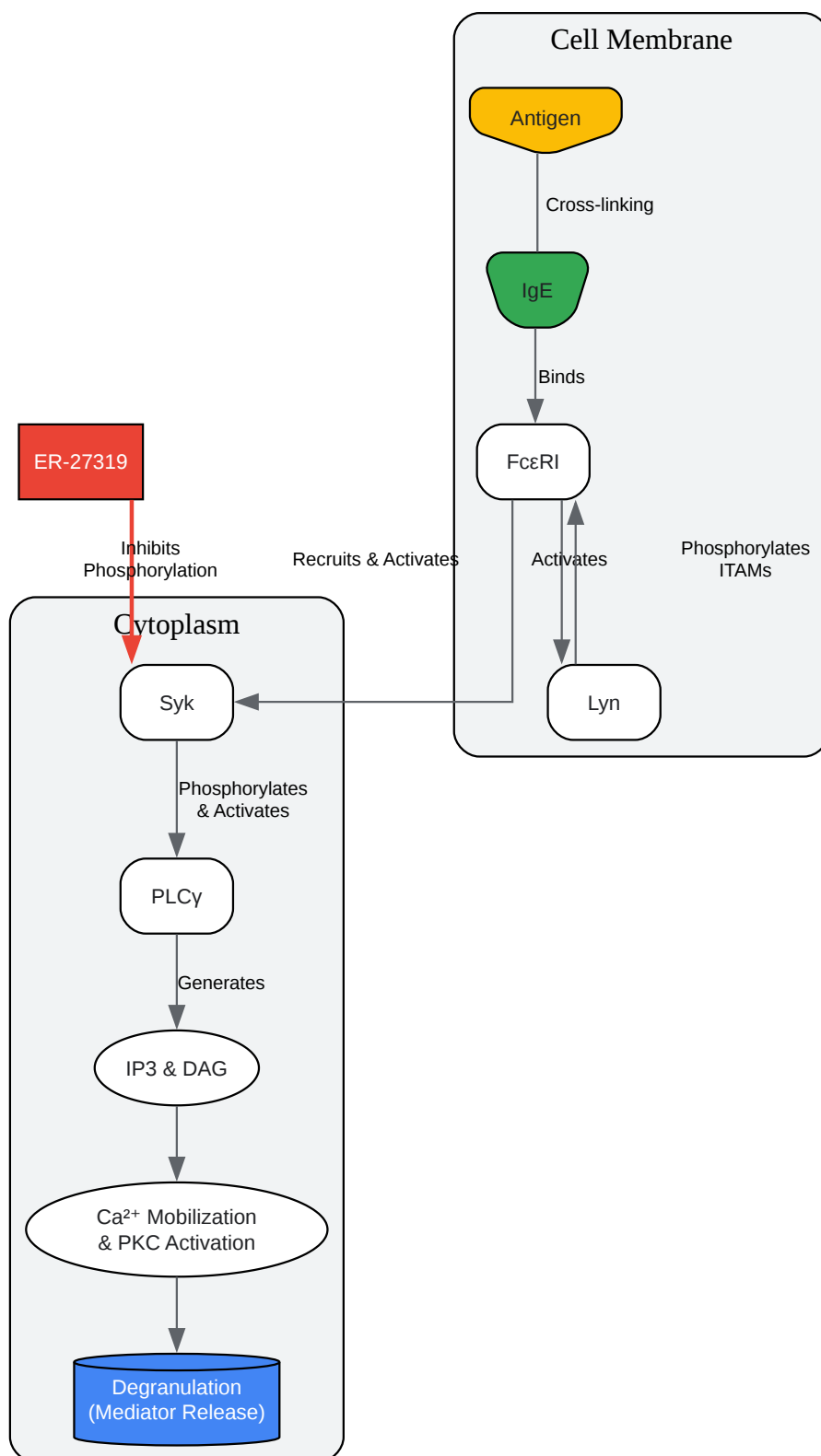
Quantitative Data Summary

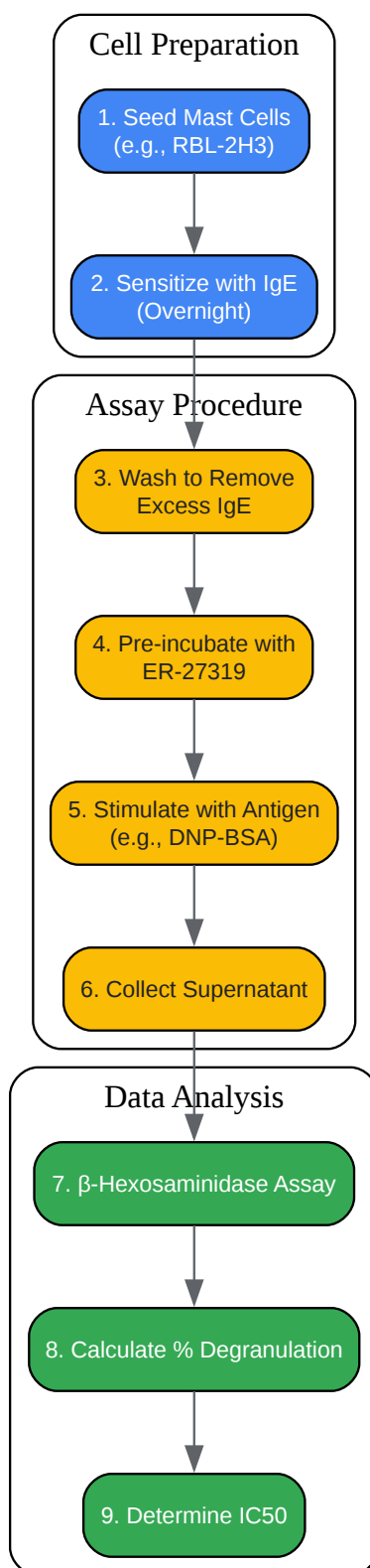
The inhibitory effects of **ER-27319** on the release of various inflammatory mediators from mast cells are summarized below. The data demonstrates a dose-dependent inhibition of mediator release with an approximate IC₅₀ of 10 μ M in rat peritoneal mast cells.[3]

Cell Type	Mediator	Stimulus	ER-27319 Concentration (μ M)	% Inhibition	IC ₅₀ (μ M)
Rat Peritoneal Mast Cells	Histamine	Antigen	30	>80	~10
Prostaglandin D2	Antigen	30	>80	~10	
pLTs (Leukotrienes)	Antigen	30	>80	~10	
Human Cultured Mast Cells	Histamine	anti-IgE	30	>80	Not specified
Arachidonic Acid	anti-IgE	30	>80	Not specified	
RBL-2H3 Cells	TNF- α	Antigen	Not specified	Not specified	10

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Inhibition by ER-27319

The following diagram illustrates the key steps in the FcεRI signaling cascade leading to mast cell degranulation and highlights the point of inhibition by **ER-27319**.





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